4-Methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde
CAS No.: 90437-72-2
Cat. No.: VC3839048
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90437-72-2 |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N2O2S/c1-7-8(6-12)14-9(10-7)11-2-4-13-5-3-11/h6H,2-5H2,1H3 |
| Standard InChI Key | MJRSIYGQMLZBIH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N2CCOCC2)C=O |
| Canonical SMILES | CC1=C(SC(=N1)N2CCOCC2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the thiazole family, a five-membered heterocycle containing one sulfur and one nitrogen atom. Key structural elements include:
-
Methyl group at position 4: Enhances lipophilicity and influences electronic distribution across the thiazole ring.
-
Morpholine moiety at position 2: Introduces a saturated oxygen-nitrogen heterocycle, contributing to hydrogen-bonding capabilities and conformational flexibility.
-
Aldehyde group at position 5: Provides a reactive site for nucleophilic additions or condensations.
The IUPAC name 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde reflects this substitution pattern, with the morpholine ring systematically numbered as a substituent of the thiazole system .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₂N₂O₂S | |
| Molecular weight | 212.27 g/mol | |
| Boiling point | 379.7±52.0 °C (predicted) | |
| Density | 1.299±0.06 g/cm³ (predicted) | |
| pKa | 5.01±0.10 (predicted) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
A patented two-step approach optimizes yield and purity :
-
Reduction of ester precursor: 4-Methyl-thiazole-5-carboxylic acid ethyl ester undergoes reduction using NaBH₄ and AlCl₃ in monoglyme at -10°C to produce 4-methyl-5-hydroxymethyl-thiazole.
-
Oxidation to aldehyde: The intermediate alcohol is oxidized using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite in dichloromethane at 0–2°C, achieving >97% purity .
Critical parameters include:
-
Temperature control: Maintaining sub-2°C during oxidation minimizes side reactions.
-
Solvent selection: Dichloromethane facilitates phase separation during workup.
-
Catalyst loading: TEMPO at 0.5 mol% ensures efficient alcohol-to-aldehyde conversion without over-oxidation .
Alternative Oxidative Strategies
PCC (pyridinium chlorochromate) in dichloromethane at 15–25°C provides a chromium-based alternative, yielding >99% pure product but requiring careful handling of toxic reagents .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| TEMPO/NaOCl | 75–80 | 97–98 | Mild conditions, scalability |
| PCC oxidation | 60–65 | >99 | High purity |
Chemical Properties and Reactivity
Aldehyde Functionality
The aldehyde group participates in characteristic reactions:
-
Nucleophilic additions: Reacts with amines to form Schiff bases, useful in drug conjugate synthesis.
-
Oxidation: Under strong conditions (e.g., KMnO₄), converts to 4-methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid.
-
Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, though steric hindrance from the morpholine ring slows reaction kinetics .
Ring-Specific Reactivity
-
Morpholine ring: Susceptible to acid-catalyzed ring-opening, necessitating pH control during reactions.
-
Thiazole core: Resists electrophilic substitution at position 5 due to the electron-withdrawing aldehyde group.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in kinase inhibitor development, where the morpholine moiety mimics ATP-binding pocket interactions. For example, derivatives have shown preliminary activity against PI3K and mTOR targets in biochemical assays .
Materials Science
In polymer chemistry, the aldehyde group enables crosslinking via condensation with diamines, producing thermally stable polyimines with glass transition temperatures exceeding 200°C.
| Aspect | Recommendation |
|---|---|
| Storage | Inert atmosphere, 2–8°C away from oxidizers |
| Spill management | Absorb with vermiculite, neutralize with NaHCO₃ |
| Disposal | Incineration at >1000°C with scrubbers |
Comparison with Structural Analogs
4-Methyl vs. 4-Methoxy Derivatives
Replacing the methyl group with methoxy (as in 4-methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde) increases polarity (logP reduction by 0.8 units) but reduces thermal stability (ΔTₐ = -45°C) .
Morpholine vs. Piperidine Variants
Substituting morpholine with piperidine enhances basicity (pKa shift from 5.01 to 7.32) but diminishes water solubility due to reduced hydrogen-bonding capacity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume